Benfuresate

Catalog No.
S614194
CAS No.
68505-69-1
M.F
C12H16O4S
M. Wt
256.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benfuresate

CAS Number

68505-69-1

Product Name

Benfuresate

IUPAC Name

(3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

InChI

InChI=1S/C12H16O4S/c1-4-17(13,14)16-9-5-6-11-10(7-9)12(2,3)8-15-11/h5-7H,4,8H2,1-3H3

InChI Key

QGQSRQPXXMTJCM-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)OC1=CC2=C(C=C1)OCC2(C)C

Synonyms

benfuresate

Canonical SMILES

CCS(=O)(=O)OC1=CC2=C(C=C1)OCC2(C)C

Mode of Action Studies:

Understanding how herbicides work at the cellular and molecular level is crucial for developing new weed control strategies. Benfuresate has been a valuable tool in such studies due to its well-defined mode of action. Research has shown that benfuresate disrupts plant cell division by inhibiting microtubule assembly Source: PNAS paper "Mode of action of the herbicide benfuresate: Inhibition of microtubule assembly": . This information helps scientists understand how to target specific weed vulnerabilities for more effective control.

Herbicide Resistance Research:

The emergence of herbicide-resistant weeds is a major threat to agricultural productivity. Scientists use benfuresate to study the mechanisms by which weeds develop resistance to this and other herbicides. By exposing weeds to benfuresate under controlled conditions and monitoring their response, researchers can identify genetic mutations or physiological adaptations that confer resistance Source: Weed Science Society of America abstract "Mechanisms of resistance to benfuresate in goosegrass (Eleusine indica)": . This knowledge helps develop strategies to manage resistance and maintain the effectiveness of herbicides.

Environmental Fate Studies:

The environmental impact of herbicides is a major concern. Benfuresate serves as a model compound in studies investigating herbicide persistence, degradation pathways, and potential for leaching into groundwater Source: Journal of Agricultural and Food Chemistry paper "Persistence and Degradation of Benfuresate and Its Metabolites in a California Rice Field": . This information is crucial for assessing the environmental safety of benfuresate and developing best practices for its use.

Benfuresate is a chemical compound primarily used as an herbicide, particularly effective in controlling weeds in paddy rice fields. Its chemical structure is defined as 2,3-dihydro-3,3-dimethyl-2-benzofuran-1(3H)-one, which contributes to its herbicidal properties. The compound acts by inhibiting specific biological pathways in plants, leading to their growth suppression and eventual death. Benfuresate is characterized by its relatively low toxicity to mammals and its specific action against certain weed species, making it a valuable tool in agricultural practices aimed at enhancing crop yields while minimizing damage to desirable plants .

Benfuresate acts as a pre-emergent herbicide, meaning it disrupts weed growth before they emerge from the soil []. The exact mechanism is still under investigation, but it's believed to interfere with cell division and microtubule assembly in germinating weeds.

That are pivotal to its function as an herbicide. Primarily, it interacts with plant metabolic pathways, particularly those involved in cell division and growth regulation. The compound has been shown to induce apoptosis in plant cells, leading to developmental toxicity. In laboratory studies, exposure to Benfuresate resulted in altered expression of cell cycle regulators in zebrafish larvae, highlighting its potential impact on cellular processes across different biological systems .

The biological activity of Benfuresate is significant for its application in agriculture. It primarily functions by disrupting normal growth processes in target weed species. Studies indicate that Benfuresate not only retards growth but also induces internal changes at the cellular level, such as apoptosis and alterations in gene expression related to cell cycle regulation . This mechanism of action makes it effective against a range of weeds while posing minimal risk to non-target organisms.

Benfuresate can be synthesized through various organic chemistry techniques. The synthesis typically involves the following steps:

  • Formation of the Benzofuran Ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Alkylation: The introduction of methyl groups occurs via alkylation reactions using methylating agents.
  • Purification: The final product is purified using methods such as recrystallization or chromatography to ensure high purity suitable for agricultural applications.

These methods allow for the efficient production of Benfuresate while maintaining its chemical integrity and effectiveness as an herbicide .

Benfuresate's primary application is as an herbicide in rice cultivation. It is most effective when applied pre-planting and incorporated into moist soil, although it can also be utilized post-emergence on paddy rice. Its selective action against specific weed species helps improve crop yields by reducing competition for resources . Additionally, ongoing research explores its potential uses in other agricultural settings and possibly in non-agricultural applications due to its unique biological activity.

Research on the interactions of Benfuresate with other chemicals and biological systems has revealed important insights into its safety and efficacy. Studies have indicated that Benfuresate does not engage in dangerous reactions under typical storage and handling conditions . Furthermore, investigations into its effects on non-target organisms have shown that while it is toxic to certain aquatic species at high concentrations, it poses a lower risk to mammals when used according to recommended guidelines .

Compound NameChemical StructureMechanism of ActionUnique Features
FlufenacetN-(2-fluorophenyl)-N'-(1-methylethyl)ureaInhibits acetolactate synthaseBroad-spectrum activity
Pretilachlor2-(2-ethylhexyl)-4-(trifluoromethyl)phenyl etherInhibits very long-chain fatty acid synthesisEffective against a wide range of weeds
Butachlor2-chloro-N-(butoxymethyl)acetanilideInhibits lipid synthesisLong residual activity

Benfuresate's specificity towards certain weed species and its relatively lower toxicity to non-target organisms highlight its unique position among herbicides. Its targeted action allows for effective weed management while minimizing environmental impact compared to broader-spectrum herbicides like Flufenacet and Butachlor .

XLogP3

2.7

LogP

2.41 (LogP)

UNII

5E3V59Y698

Other CAS

68505-69-1

Wikipedia

Benfuresate

Use Classification

Agrochemicals -> Herbicides

Dates

Modify: 2023-08-15

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